molecular formula C8H14N4 B2862995 4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole CAS No. 1858768-35-0

4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B2862995
CAS No.: 1858768-35-0
M. Wt: 166.228
InChI Key: ITMYBBYHLAJHOZ-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a pyrrolidin-1-ylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-1,2,4-triazole-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

4-Methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazole ring and pyrrolidin-1-ylmethyl group play crucial roles in binding to the active sites of these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    4-Methyl-1H-1,2,4-triazole: Lacks the pyrrolidin-1-ylmethyl group, resulting in different biological activity.

    3-(Pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole: Similar structure but without the methyl group, leading to variations in chemical reactivity and biological effects.

    4-Methyl-3-(piperidin-1-ylmethyl)-4H-1,2,4-triazole: Substituted with a piperidin-1-ylmethyl group instead of pyrrolidin-1-ylmethyl, affecting its pharmacological properties.

Uniqueness: 4-Methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole is unique due to the presence of both the methyl and pyrrolidin-1-ylmethyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

4-Methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C8H12N4C_8H_{12}N_4 with a molecular weight of approximately 168.21 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. A study focusing on various triazole compounds highlighted that modifications to the triazole ring can enhance antibacterial and antifungal activities. Specifically, compounds similar to this compound demonstrated promising results against several pathogens, including Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

Triazoles have been studied for their ability to inhibit various enzymes. Notably, this compound has been evaluated for its potential as a farnesyltransferase inhibitor. Farnesyltransferase plays a critical role in post-translational modification of proteins involved in cell proliferation and survival. The compound showed comparable activity to established inhibitors in this class .

Study 1: Anticholinesterase Activity

In a series of experiments assessing anticholinesterase activity, derivatives of triazoles were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE). The results indicated that certain modifications to the triazole structure significantly enhanced inhibitory potency. For instance, compounds with pyrrolidine moieties exhibited increased binding affinity to the AChE active site .

CompoundIC50 (μM)Mechanism of Action
Compound A31.8Non-competitive inhibition
Compound B54.3Competitive inhibition

Study 2: Antifungal Activity

A study published in Phytomedicine evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results showed that this compound exhibited significant antifungal activity with an IC50 value lower than that of fluconazole .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in microorganisms and human cells. The triazole ring facilitates hydrogen bonding and π-stacking interactions with active sites on target proteins.

Properties

IUPAC Name

4-methyl-3-(pyrrolidin-1-ylmethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11-7-9-10-8(11)6-12-4-2-3-5-12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMYBBYHLAJHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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